(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride
Description
Bicyclic Framework Analysis: Cyclopenta[b]pyridine Core Topology
The bicyclic framework consists of a fused cyclopentane and pyridine ring system, forming the 6,7-dihydro-5H-cyclopenta[b]pyridine core. Key structural features include:
Ring Fusion Geometry
The pyridine ring (C2–C6/N1) is fused to a cyclopentane ring (C5–C9) at positions 5 and 6, creating a planar bicyclic system. X-ray crystallographic data reveals a puckered cyclopentane ring adopting an envelope conformation, with atom C8 deviating by 0.377 Å from the plane formed by C5/C6/C7/C9. Bond lengths within the pyridine ring (1.33–1.40 Å) align with aromatic character, while cyclopentane C–C bonds (1.48–1.53 Å) reflect partial single-bond delocalization.
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Pyridine C–N bond | 1.338 Å | |
| Cyclopentane C–C bonds | 1.48–1.53 Å | |
| C5–C6–C7 angle | 108.2° | |
| Pyridine ring planarity | ±0.02 Å |
Electronic Effects on Aromaticity
The pyridine nitrogen induces electron withdrawal, polarizing the bicyclic system. NMR data shows deshielding of C3 (δ 145.2 ppm in $$^{13}\text{C}$$ NMR) due to conjugation with the methanamine substituent. The cyclopentane ring’s puckering reduces steric strain, allowing partial π-overlap between the pyridine and adjacent cyclopentane C–C bonds.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-7-4-8-2-1-3-9(8)11-6-7;;/h4,6H,1-3,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNAKMPGKGSSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is corrosion on carbon steel (CS) surfaces. The compound acts as an inhibitor, preventing the corrosion process and protecting the metal surface.
Mode of Action
The compound interacts with its target by adsorbing onto the CS interface. This adsorption follows the Langmuir isotherm model, which includes both physisorption and chemisorption. The compound exhibits mixed type inhibitors, meaning it can adsorb onto the metal surface through both physical and chemical processes.
Biochemical Pathways
The compound’s action affects the corrosion process of carbon steel in a molar H2SO4 medium. The corrosion protection efficiency lies with the adsorption and surface-covering capabilities, which are associated with the electron density, the molecular structure of various efficient groups, the charge of the metal surface, the medium temperature, etc.
Result of Action
The compound’s action results in a significant reduction in corrosion on carbon steel surfaces. The compound exhibits a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1. Scanning electron microscopy (SEM) exploration confirmed the adsorption of the CAPD derivatives on the CS substrate.
Biological Activity
(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.13 g/mol. The compound features a bicyclic structure derived from cyclopenta[b]pyridine, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H14Cl2N2 |
| Molecular Weight | 219.13 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in various cellular processes. Its mechanisms may include:
- Modulation of Signaling Pathways : The compound has been shown to influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment.
- Enzyme Inhibition : Studies suggest it may inhibit enzymes critical for tumor growth and development, potentially leading to anticancer effects.
Antitumor Activity
In various studies, this compound has demonstrated promising antitumor activity:
- Cell Line Studies : In vitro assays on cancer cell lines have shown that the compound can reduce cell viability, indicating potential cytotoxic effects against tumors.
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with apoptotic signaling pathways.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- Dopaminergic Activity : Preliminary studies suggest that it may modulate dopamine receptors, which could have implications for treating neurodegenerative diseases.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The findings revealed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
Study 2: Neuropharmacological Assessment
Another research article focused on the neuropharmacological assessment of the compound. It reported that the administration of this compound led to improved cognitive function in animal models of neurodegeneration.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea | Benzyl group instead of methoxyphenyl | Potential enzyme inhibitor |
| 1-(4-Methoxyphenyl)-3-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea | Piperidinyl substitution | Investigated as a biochemical probe |
| 2-Benzylamino-4-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine | Bromophenyl substituent | Antitumor activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanamine hydrochloride
- Molecular Formula : C₆H₁₀N₄·ClH
- Key Differences :
- Replaces the cyclopenta[b]pyridine core with a pyrrolo-triazole system.
- Smaller molecular weight (175.63 g/mol ) due to fewer carbon atoms and a triazole ring.
- Implications: The triazole ring may enhance metabolic stability but reduce lipophilicity compared to the pyridine-based compound. Limited commercial availability (1 supplier) suggests synthesis challenges or niche applications .
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride
- CAS : 1609399-77-0
- Molecular Formula : C₁₀H₁₆Cl₂N₄
- Key Differences :
- Features a cyclopenta[d]pyrimidine core instead of pyridine.
- Substituted with an ethylamine side chain rather than methanamine.
- Implications :
(2-(4-Iodo-1H-pyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine
- Key Differences :
- Contains a 4-iodo-pyrazole substituent on the cyclopenta[b]pyridine core.
- Iodine increases molecular weight and may enhance halogen bonding in biological systems.
- Implications :
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride
- CAS : 1691781-05-1
- Molecular Formula: C₈H₈ClNO₂S
- Key Differences :
- Replaces the methanamine group with a sulfonyl chloride moiety.
- Higher molecular weight (217.67 g/mol ) due to the sulfonyl group.
Comparative Data Table
| Compound Name | Molecular Formula | Core Structure | Functional Group | Key Applications |
|---|---|---|---|---|
| Main Compound (CAS 115019-53-9) | C₉H₁₄Cl₂N₂ | Cyclopenta[b]pyridine | Methanamine·2HCl | Pharmaceutical research |
| Pyrrolo-triazole analog | C₆H₁₀N₄·ClH | Pyrrolo[2,1-c]triazole | Methanamine·HCl | Niche research |
| Cyclopenta[d]pyrimidine analog (CAS 1609399-77-0) | C₁₀H₁₆Cl₂N₄ | Cyclopenta[d]pyrimidine | Ethylamine·2HCl | Drug impurity reference |
| Iodo-pyrazole derivative | Not provided | Cyclopenta[b]pyridine | 4-Iodo-pyrazole | Discontinued |
| Sulfonyl chloride derivative (CAS 1691781-05-1) | C₈H₈ClNO₂S | Cyclopenta[b]pyridine | Sulfonyl chloride | Synthetic intermediate |
Preparation Methods
Cyclocondensation Approach via Knoevenagel Condensation and Cyclization
A well-documented method involves a multi-step sequence starting from substituted cyclopentanone and pyridine derivatives:
Step 1: Knoevenagel Condensation
Cyclopentanone reacts with aromatic aldehydes (e.g., 2-pyridinecarboxaldehyde) under basic conditions to form 2,5-diarylidene cyclopentanone intermediates. This reaction proceeds via the formation of α,β-unsaturated cycloketones.Step 2: Michael Addition of Propanedinitrile
The α,β-unsaturated ketone undergoes Michael addition with propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide), which acts both as reagent and catalyst. This step forms an adduct intermediate that contains the nitrile group necessary for subsequent cyclization.Step 3: Cyclization and Dehydration
The intermediate undergoes intramolecular cyclization facilitated by the alkoxide ion, followed by dehydration to yield the cyclopenta[b]pyridine-3-carbonitrile derivative. This step constructs the bicyclic heterocyclic system.Step 4: Reduction and Amination
The nitrile group at the 3-position is reduced to the corresponding methanamine, typically using catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride (LiAlH4). This step yields the free base of (6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine.Step 5: Formation of Dihydrochloride Salt
Finally, the free amine is treated with hydrochloric acid gas or aqueous HCl in anhydrous ethanol or other suitable solvents to form the dihydrochloride salt. This salt form improves the compound’s stability and solubility for research applications.
Reaction Conditions and Yields
The cyclocondensation reaction is typically performed under reflux conditions at about 80 °C for 1 hour in ethanol or methanol, depending on the alkoxide used (sodium ethoxide or sodium methoxide). The reaction mixture is then cooled, diluted, and purified by crystallization or chromatography.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Knoevenagel condensation | Cyclopentanone + aromatic aldehyde, base catalyst | Room temp to reflux | 1–3 h | 70–85 | Forms diarylidene cyclopentanone |
| Michael addition + Cyclization | Propanedinitrile + sodium alkoxide | 80 °C reflux | 1 h | 65–80 | Forms cyclopenta[b]pyridine carbonitrile |
| Nitrile reduction | LiAlH4 or catalytic hydrogenation | 0–25 °C | 2–6 h | 75–90 | Converts nitrile to methanamine |
| Salt formation | HCl gas or aqueous HCl in ethanol | Room temp | 1–2 h | Quantitative | Produces dihydrochloride salt |
Characterization and Purity Assessment
The synthesized compound is characterized by:
- Infrared Spectroscopy (IR): Absorption bands around 2200 cm⁻¹ indicate nitrile groups in intermediates; disappearance after reduction confirms amine formation.
- Nuclear Magnetic Resonance (¹H and ¹³C NMR): Signals for cyclopentane ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm structure.
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z 195.1 for free base).
- Elemental Analysis: Confirms purity and composition.
- Melting Point and Solubility: Dihydrochloride salt is water-soluble and stable at room temperature.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose/Transformation |
|---|---|---|
| Knoevenagel Condensation | Cyclopentanone + aromatic aldehyde, base | Formation of diarylidene cyclopentanone |
| Michael Addition | Propanedinitrile + sodium alkoxide | Addition and cyclization to form bicyclic core |
| Nitrile Reduction | LiAlH4 or catalytic hydrogenation | Conversion of nitrile to methanamine group |
| Salt Formation | HCl gas or aqueous HCl in ethanol | Formation of dihydrochloride salt |
Q & A
Basic: What synthetic methodologies are established for (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride?
Answer:
The compound is typically synthesized via Knoevenagel condensation followed by cyclization. For example, cyclopenta[b]pyridine scaffolds can be generated by reacting substituted pyridine precursors with ketones or aldehydes under acidic conditions. Post-cyclization, the amine group is functionalized and converted to the dihydrochloride salt using HCl gas in anhydrous ethanol . Key steps include:
- Precursor preparation : Use of 2-cyanoacetamide derivatives for cyclization.
- Acid catalysis : HCl or H₂SO₄ to drive cyclization.
- Salt formation : Treatment with HCl gas to ensure high purity.
Basic: What spectroscopic techniques are recommended for structural characterization?
Answer:
A combination of ¹H/¹³C NMR , FT-IR , and X-ray crystallography is critical:
- NMR : Proton signals between δ 2.5–3.5 ppm indicate cyclopentane ring protons, while aromatic protons appear at δ 7.0–8.5 ppm .
- X-ray : Resolves stereochemical ambiguities in the cyclopenta[b]pyridine core .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H⁺] at m/z 195.1 for the free base).
Advanced: How can researchers resolve contradictions in NMR data due to dynamic ring effects?
Answer:
Dynamic conformational changes in the cyclopentane ring can cause signal splitting. To address this:
- Use variable-temperature NMR (VT-NMR) to stabilize ring conformations. For example, cooling to −40°C simplifies splitting by reducing ring puckering .
- Compare experimental data with DFT-calculated chemical shifts to identify dominant conformers.
Advanced: How can reaction conditions be optimized for higher yields in large-scale synthesis?
Answer:
Optimization involves:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification.
- Temperature control : Maintaining 80–100°C prevents intermediate degradation.
- Scale-up metrics : Green chemistry principles (e.g., solvent recycling) reduce costs by ~30% .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for biological applications?
Answer:
SAR studies focus on:
- Electron-donating/withdrawing substituents : Methoxy or trifluoromethyl groups at position 6 alter receptor binding affinity .
- Salt form comparison : Dihydrochloride salts improve aqueous solubility vs. free bases, enhancing bioavailability .
- Pharmacophore modeling : Overlay crystallographic data with target protein structures (e.g., kinase inhibitors) to identify critical binding motifs.
Advanced: What protocols ensure stability during long-term storage?
Answer:
- Storage conditions : Keep at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .
- Stability testing : Monitor via HPLC every 6 months; degradation products (e.g., free amine) should remain <2% .
Basic: How is purity validated for this compound in pharmacological studies?
Answer:
- HPLC : Use C18 columns with a mobile phase of acetonitrile/0.1% TFA (95:5). Purity ≥98% is required for in vivo studies .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 52.1%, N: 12.4%) .
Advanced: How do solvent polarity and pH affect solubility in formulation studies?
Answer:
- pH-dependent solubility : The dihydrochloride salt exhibits high solubility in acidic buffers (pH 2–4, >50 mg/mL) but precipitates at neutral pH .
- Co-solvents : Ethanol (20% v/v) or PEG-400 enhances solubility in aqueous media for intravenous formulations .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves and lab coats to avoid dermal exposure.
- Ventilation : Use fume hoods during HCl gas release in synthesis .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How can computational methods predict metabolic pathways?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
